3-methyl-1-phenyl-1H-pyrazol-4-amine
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Overview
Description
3-methyl-1-phenyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
The mode of action of 3-methyl-1-phenyl-1H-pyrazol-4-amine involves its interaction with its targets, leading to changes in cellular processes . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Action Environment
It’s known that pyrazoles and its derivatives are environmentally benign compounds widely used in pharmaceutical-related areas .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which have shown antioxidant and anticancer activities . This suggests that 3-methyl-1-phenyl-1H-pyrazol-4-amine may interact with enzymes, proteins, and other biomolecules in a way that contributes to these activities.
Cellular Effects
Derivatives of this compound have shown cytotoxic effects on several human cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its derivatives have shown to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function could be inferred from studies on its derivatives .
Dosage Effects in Animal Models
Its derivatives have shown to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield certain compounds , suggesting that it may interact with enzymes or cofactors in metabolic pathways.
Transport and Distribution
Its derivatives may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Its derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-4-amine typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde in the presence of a catalyst such as sodium acetate at room temperature . This reaction yields high to excellent amounts of the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like nano-ZnO have been explored to improve regioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazoles .
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazol-4-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is used in the development of pharmaceuticals targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
3-methyl-1-phenyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it exhibits a broader range of biological activities and can be used as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methyl-1-phenylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-10(11)7-13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFJWKLKNKPLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103095-51-8 |
Source
|
Record name | 3-methyl-1-phenyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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